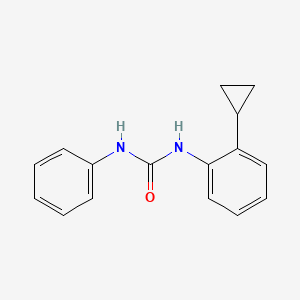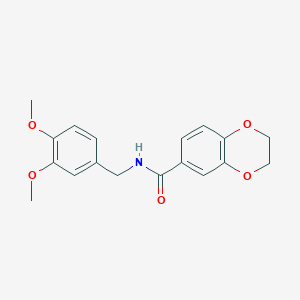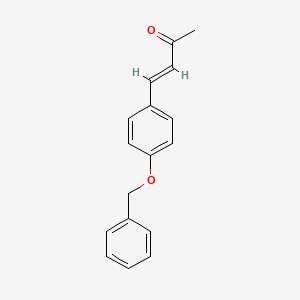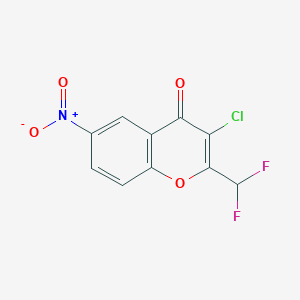![molecular formula C17H18N2O2S B5711063 3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID](/img/structure/B5711063.png)
3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID typically involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazoline with a suitable benzoic acid derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (Et3N) at room temperature . The reaction proceeds through nucleophilic substitution, where the quinazoline derivative acts as a nucleophile attacking the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Halogenated benzoic acid derivatives, DMF as solvent, triethylamine (Et3N) as catalyst.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also interfere with bacterial cell wall synthesis, contributing to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine: A related compound with similar structural features but different functional groups.
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: Another quinazoline derivative with distinct biological activities.
Uniqueness
3-{[(4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)SULFANYL]METHYL}BENZOIC ACID is unique due to its specific combination of quinazoline and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-14-7-2-3-8-15(14)19-17(18-11)22-10-12-5-4-6-13(9-12)16(20)21/h4-6,9H,2-3,7-8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORIHSOVHACGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801291 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B5711007.png)
![2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5711009.png)
![5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5711010.png)

![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)


![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B5711055.png)
![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
![N-tert-butyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)
